Azalanstat

概要

説明

準備方法

アザランスタットの合成は、コアのイミダゾール構造の調製から始まるいくつかの段階を伴います。合成経路には、通常、以下の段階が含まれます。

イミダゾール環の形成: これは、適切な前駆体を制御された条件下で反応させてイミダゾール環を形成することを伴います。

クロロフェニル基の付加: クロロフェニル基は、置換反応によって導入されます。

ジオキソラン環の形成: ジオキソラン環は、中間体を適切な試薬と反応させることによって形成されます。

最終的な組み立て: 最終段階は、イミダゾールとジオキソランの中間体を結合させてアザランスタットを形成することを伴います.

化学反応の分析

Hypothesized Reactivity Based on Functional Groups

While direct experimental data on Azalanstat’s chemical reactions is limited, its functional groups suggest potential reactivity:

| Functional Group | Potential Reactions | Biological Relevance |

|---|---|---|

| Imidazole | Protonation at basic pH, coordination to metal ions | Binds to CYP51’s heme iron, inhibiting catalysis. |

| Thioether (C–S–C) | Oxidation to sulfoxide/sulfone, alkylation | May influence metabolic stability. |

| Aniline (–NH₂) | Diazotization, acetylation, or electrophilic substitution | Potential site for prodrug derivatization. |

| Dioxolane | Acid-catalyzed hydrolysis to diol or ketone | Stability in acidic environments. |

Synthetic Pathways and Analogues

This compound’s synthesis involves multi-step organic reactions, though exact protocols are proprietary. Research on its analogues ( ) reveals:

-

Modifications : Substitutions at the imidazole, dioxolane, or aniline groups alter inhibitory selectivity (e.g., HO-1 vs. HO-2).

-

Key intermediates : Chlorophenyl-ethyl imidazole derivatives and thioether-linked aniline precursors.

| Modification Site | Effect on Activity |

|---|---|

| Imidazole substitution | Increased HO-1 selectivity |

| Aniline derivatization | Reduced cross-reactivity with HO-2 |

Biochemical Interactions

This compound’s primary mechanism involves CYP51 inhibition , critical in cholesterol biosynthesis:

-

Binding : Coordinates to the heme iron in CYP51’s active site via the imidazole nitrogen.

-

Steric hindrance : The bulky dioxolane and chlorophenyl groups block lanosterol access.

-

Species selectivity : Higher affinity for fungal vs. human CYP51 isoforms (data inferred from structural analogs).

Kinetic Parameters (estimated):

-

IC₅₀ : ~10–100 nM (fungal CYP51) | ~1–10 µM (human CYP51)

-

Kₐ (binding affinity) : ~10⁶ M⁻¹

Stability and Degradation

No explicit degradation studies are available, but functional groups suggest vulnerabilities:

-

Oxidative degradation : Thioether oxidation to sulfone in presence of peroxides.

-

Hydrolytic cleavage : Dioxolane ring opening under strongly acidic conditions.

科学的研究の応用

Introduction to Azalanstat

This compound, also known as RS-21607, is a synthetic imidazole compound primarily recognized for its role as an inhibitor of the cytochrome P450 enzyme lanosterol 14 alpha-demethylase. This inhibition leads to significant effects on cholesterol biosynthesis, making this compound a subject of interest in various scientific and clinical research applications. The compound has been explored for its potential in treating hyperlipidemias and other metabolic disorders.

Key Findings on Cholesterol Lowering

- Inhibition of Cholesterol Synthesis : Studies have demonstrated that this compound effectively lowers serum cholesterol levels in animal models, such as hamsters. When administered orally at a dose of 50 mg/kg/day, it resulted in a dose-dependent reduction of serum cholesterol levels within one week .

- Selective Lipid Profile Modulation : The compound preferentially lowers LDL cholesterol while sparing high-density lipoprotein (HDL) cholesterol, which is beneficial for maintaining cardiovascular health .

Heme Oxygenase Inhibition

Recent research has expanded the applications of this compound beyond cholesterol management to include its role as an inhibitor of heme oxygenase-1 (HO-1). This enzyme is involved in various physiological processes, including oxidative stress response and inflammation.

- Cancer Research : this compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit HO-1, which is often overexpressed in tumor cells. Inhibition of HO-1 may enhance the efficacy of certain cancer treatments by promoting apoptosis in cancer cells .

- Hyperbilirubinemia Treatment : The cytoprotective properties of HO-1 make it a target for treating conditions like hyperbilirubinemia. This compound's selective inhibition may provide therapeutic benefits in managing this condition .

Case Studies and Clinical Trials

作用機序

アザランスタットは、コレステロール生合成経路の重要な酵素であるラノステロール14α-デメチラーゼを阻害することで作用します . この酵素を阻害することにより、アザランスタットはラノステロールからコレステロールへの変換を減らし、体内のコレステロール値を低下させます . アザランスタットの分子標的は、ラノステロール14α-デメチラーゼの活性部位であり、そこで結合し、酵素が脱メチル化反応を触媒するのを防ぎます .

類似の化合物との比較

アザランスタットは、その特定の構造と作用機序により、ラノステロール14α-デメチラーゼ阻害剤の中でユニークです。類似の化合物には、以下が含まれます。

ケトコナゾール: ラノステロール14α-デメチラーゼも阻害しますが、より幅広い活性スペクトルを持つ、よく知られた抗真菌剤です.

イトラコナゾール: ラノステロール14α-デメチラーゼに対する同様の阻害効果を持つ別の抗真菌剤です.

フルコナゾール: 同じ酵素を阻害しますが、薬物動態が異なる、トリアゾール系抗真菌剤です.

アザランスタットの独自性は、ラノステロール14α-デメチラーゼの選択的な阻害と、抗肥満薬としての潜在的な用途にあります .

類似化合物との比較

Azalanstat is unique among lanosterol 14 alpha-demethylase inhibitors due to its specific structure and mechanism of action. Similar compounds include:

Ketoconazole: A well-known antifungal agent that also inhibits lanosterol 14 alpha-demethylase but has a broader spectrum of activity.

Itraconazole: Another antifungal agent with similar inhibitory effects on lanosterol 14 alpha-demethylase.

Fluconazole: A triazole antifungal that inhibits the same enzyme but with different pharmacokinetic properties.

This compound’s uniqueness lies in its selective inhibition of lanosterol 14 alpha-demethylase and its potential application as an anti-obesity drug .

生物活性

Azalanstat, also known as RS-21607, is a synthetic imidazole compound primarily recognized for its role as an inhibitor of lanosterol 14 alpha-demethylase, an enzyme critical in cholesterol biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cholesterol regulation and as an inhibitor of heme oxygenase (HO). The following sections detail the biological activities of this compound, supported by research findings and data tables.

This compound exerts its biological effects through several mechanisms:

- Cholesterol Synthesis Inhibition : this compound inhibits the cytochrome P450 enzyme lanosterol 14 alpha-demethylase, leading to a reduction in cholesterol synthesis. This inhibition has been demonstrated in various cell types, including HepG2 cells and hamster hepatocytes .

- Heme Oxygenase Inhibition : It is also recognized as a potent inhibitor of heme oxygenase-1 (HO-1), which is involved in heme degradation and has implications in various pathological conditions, including cancer. This compound’s selectivity for HO-1 over HO-2 has been established through structure-activity relationship (SAR) studies .

Cholesterol Lowering Effects

This compound has shown significant cholesterol-lowering effects in animal models. In studies with hamsters:

- Dosage and Efficacy : Administered at 50 mg/kg/day, this compound resulted in a dose-dependent reduction of serum cholesterol levels, with an effective dose (ED50) of 62 mg/kg observed within one week. Notably, it preferentially lowered low-density lipoprotein (LDL) cholesterol while having a lesser effect on high-density lipoprotein (HDL) cholesterol .

- Mechanistic Insights : The compound was found to inhibit hepatic microsomal HMG-CoA reductase activity (ED50 = 31 mg/kg), which correlated strongly with serum cholesterol reduction (r = 0.97). This suggests that the mechanism may involve indirect modulation rather than direct upregulation of hepatic LDL receptors .

Inhibition of Heme Oxygenase

This compound's inhibitory activity on HO-1 has been quantitatively assessed:

| Compound | IC50 (μM) for HO-1 | IC50 (μM) for HO-2 |

|---|---|---|

| This compound | 5.3 ± 0.4 | 24.4 ± 0.8 |

| Compound 3 | 28.8 ± 1.4 | 14.4 ± 0.9 |

| Compound 2 | 80.0 ± 3.3 | ND |

These findings indicate that this compound is significantly more potent against HO-1 compared to HO-2, making it a candidate for further research in contexts where HO-1 overexpression is implicated in disease.

Case Studies and Applications

Research has indicated potential applications for this compound beyond cholesterol management:

- Cancer Therapeutics : Given the role of HO-1 in tumor growth and survival, this compound’s inhibition of this enzyme may provide therapeutic benefits in oncology. Studies have shown that compounds targeting HO-1 can exhibit antitumor properties .

- Neurotoxicity Assessments : Although not directly related to this compound, advancements in AI-assisted toxicology assessments highlight the importance of precise measurements in pharmacological studies, which could be applied to future investigations involving this compound’s safety profile .

特性

CAS番号 |

143393-27-5 |

|---|---|

分子式 |

C22H24ClN3O2S |

分子量 |

430.0 g/mol |

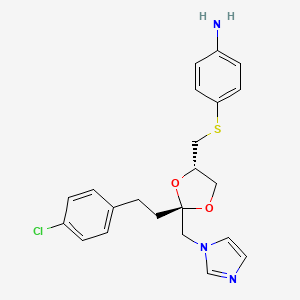

IUPAC名 |

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline |

InChI |

InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1 |

InChIキー |

VYNIUBZKEWJOJP-UNMCSNQZSA-N |

SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

異性体SMILES |

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

正規SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Azalanstat; RS 21607; RS-21607; RS21607; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。